2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258641-26-7
VCID: VC2836901
InChI: InChI=1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H
SMILES: CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride

CAS No.: 1258641-26-7

Cat. No.: VC2836901

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride - 1258641-26-7

Specification

CAS No. 1258641-26-7
Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 2-methyl-4-[(3-methylphenyl)methoxy]aniline;hydrochloride
Standard InChI InChI=1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H
Standard InChI Key XSIMPOHCMVBPQI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl
Canonical SMILES CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl

Introduction

Chemical Structure and Properties

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride is derived from its parent compound 2-Methyl-4-[(3-methylphenyl)methoxy]aniline through salt formation with hydrochloric acid. The parent compound contains a specific molecular structure that includes a methyl group and a methoxy group attached to an aniline backbone.

Molecular Characteristics

The parent compound 2-Methyl-4-[(3-methylphenyl)methoxy]aniline has the following properties:

PropertyValue
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
CAS Number926257-66-1
Standard InChIInChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14/h3-9H,10,16H2,1-2H3
Standard InChIKeyLIKJHVTXEZOZHK-UHFFFAOYSA-N

The hydrochloride salt form has these modified properties:

PropertyValue
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
DescriptionCrystalline solid salt form

The structural composition features a 2-methyl-aniline core with a (3-methylphenyl)methoxy group at the 4-position, and the hydrochloride salt includes a protonated amine group with a chloride counterion .

Synthesis Methods

The synthesis of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride typically involves first synthesizing the parent compound followed by salt formation with hydrochloric acid.

Salt Formation

The conversion of the free base to the hydrochloride salt is typically accomplished by:

  • Dissolving the parent compound in an appropriate organic solvent (often ethers or alcohols).

  • Adding a slight excess of hydrochloric acid (typically 2-2.5 equivalents for monobasic acids to ensure protonation of both amino groups) .

  • Precipitation of the hydrochloride salt, which can be collected by filtration.

The salt formation is advantageous because "the acid is added in a slight excess taking into account the number of the respective acid groups in order to achieve protonation of both amino groups... The addition of 2 to 2.5 equivalents has proven useful for monobasic acids... Alcohols and ethers are preferred as solvents for salt formation, since in general the acids are readily soluble therein and the adducts are easily crystallized therefrom."

Applications and Utility

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride has several important applications in chemical and biological research.

Chemical Synthesis

The compound primarily serves as a valuable synthetic intermediate or precursor in organic chemistry:

  • It functions as a building block in the synthesis of more complex molecules that have applications in pharmaceuticals and biological systems.

  • The aniline component makes it particularly useful for further functionalization through reactions at the amino group.

Medicinal Chemistry Applications

In medicinal chemistry, compounds with similar structural features have shown potential in various applications:

  • Similar compounds have been investigated as components in the development of pharmaceutical candidates.

  • The 3-methylphenyl substituent pattern appears in various bioactive compounds, suggesting potential pharmacological relevance .

Advantages of the Hydrochloride Salt Form

The hydrochloride salt form offers several advantages over the free base:

  • Enhanced stability, particularly against oxidation (which is important as the free base form is noted to be oxidation-sensitive) .

  • Improved solubility in aqueous solutions, which is beneficial for applications in cell culture systems and biological testing.

  • Maintenance of a stable pH in solution, which is crucial for consistent performance in biological experiments.

Physical Properties and Characterization

The physical properties of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride are influenced by both its structural features and the salt formation.

Solubility Profile

The hydrochloride salt demonstrates significantly different solubility characteristics compared to the free base:

  • Increased water solubility due to the ionic nature of the salt.

  • Decreased solubility in non-polar organic solvents.

  • Good solubility in polar protic solvents like alcohols.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • NMR spectroscopy would show characteristic signals for the aromatic protons, methyl groups, and methylene bridge.

  • Mass spectrometry would typically show a molecular ion peak corresponding to the free base (M+H)+ at m/z = 228.30.

  • IR spectroscopy would reveal characteristic bands for the amine, aromatic, and ether functionalities.

Structural Modifications and Derivatives

Understanding the structure-activity relationships of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride and its derivatives provides insight into potential modifications for enhanced properties.

Common Structural Modifications

Several modifications can be made to the basic scaffold to alter its properties:

  • Varying the position of the methyl group on the aniline ring.

  • Changing the substitution pattern on the phenyl ring of the benzyloxy group.

  • Replacing the methoxy linker with other functional groups.

Effect of Substitution Patterns

Research on related compounds suggests that substitution patterns significantly influence biological activity:

  • Compounds with methoxy substituents at different positions have shown varied biological activities .

  • The presence of methyl groups at specific positions can affect the compound's reactivity and biological properties .

Research Applications and Future Directions

Current research involving 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride and structurally related compounds indicates several promising areas for further investigation.

Current Research Applications

The compound and its structural analogs have potential applications in:

  • Development of novel synthetic methodologies for complex molecule synthesis.

  • Investigation as precursors for pharmaceutical development.

  • Use as building blocks in the synthesis of biologically active compounds.

Future Research Directions

Several promising research directions include:

  • Exploration of structure-activity relationships to develop compounds with enhanced biological properties.

  • Investigation of novel synthetic routes for more efficient preparation.

  • Further studies on the application of the compound in medicinal chemistry and drug discovery.

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